molecular formula C11H24ClN3O2 B2434592 N1,N8-Diacetylspermidine (hydrochloride)

N1,N8-Diacetylspermidine (hydrochloride)

Cat. No.: B2434592
M. Wt: 265.78 g/mol
InChI Key: RWKXLCKGDFFGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N8-Diacetylspermidine (hydrochloride) is a diacetylated derivative of spermidine, a natural polyamine. This compound is found in human urine and is elevated in patients with colorectal and urogenital malignancies. It serves as a potential biomarker for cancer detection due to its selective elevation in malignant conditions over benign ones .

Biochemical Analysis

Biochemical Properties

N1,N8-Diacetylspermidine (hydrochloride) plays a significant role in biochemical reactions. It interacts mainly with RNAs of nucleic acids and has been shown to be greatly involved in protein synthesis . In particular, it is involved in human health and diseases .

Cellular Effects

N1,N8-Diacetylspermidine (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is useful as prognostic indicators after treatment and during follow-up examination of cancer patients .

Molecular Mechanism

The molecular mechanism of N1,N8-Diacetylspermidine (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of N1,N8-Diacetylspermidine (hydrochloride) change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N1,N8-Diacetylspermidine (hydrochloride) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N1,N8-Diacetylspermidine (hydrochloride) is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N1,N8-Diacetylspermidine (hydrochloride) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N8-Diacetylspermidine (hydrochloride) involves the acetylation of spermidine. The process typically includes the reaction of spermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation at the N1 and N8 positions.

Industrial Production Methods: Industrial production of N1,N8-Diacetylspermidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N1,N8-Diacetylspermidine (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetyl groups back to amine groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include N-oxide derivatives, deacetylated spermidine, and substituted spermidine derivatives .

Scientific Research Applications

N1,N8-Diacetylspermidine (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

    N1,N12-Diacetylspermine: Another diacetylated polyamine found in human urine, also elevated in cancer patients.

    Spermidine: The parent compound of N1,N8-Diacetylspermidine, involved in cellular metabolism and growth.

    Spermine: A related polyamine with similar biological functions.

Uniqueness: N1,N8-Diacetylspermidine (hydrochloride) is unique due to its specific acetylation pattern, which influences its biological activity and potential as a cancer biomarker. Its selective elevation in malignant conditions makes it a valuable tool for cancer diagnostics .

Properties

IUPAC Name

N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKXLCKGDFFGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCNC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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